molecular formula C7H14N2O2 B13789299 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one CAS No. 23936-06-3

4-(2-Hydroxyethyl)-3-methylpiperazin-2-one

Cat. No.: B13789299
CAS No.: 23936-06-3
M. Wt: 158.20 g/mol
InChI Key: DYDPKFLAASLKBB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This specific compound is characterized by the presence of a hydroxyethyl group at position 4 and a methyl group at position 3 of the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one typically involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-(2-Oxoethyl)-3-methylpiperazin-2-one.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2-Hydroxyethyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Hydroxyethyl)-3-methylpiperazin-2-one can be compared with other similar compounds, such as:

    4-(2-Hydroxyethyl)piperazine: Lacks the methyl group at position 3, resulting in different chemical properties and reactivity.

    3-Methylpiperazine: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological molecules.

    4-(2-Hydroxyethyl)-1-methylpiperazine: The methyl group is at position 1 instead of position 3, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

23936-06-3

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-(2-hydroxyethyl)-3-methylpiperazin-2-one

InChI

InChI=1S/C7H14N2O2/c1-6-7(11)8-2-3-9(6)4-5-10/h6,10H,2-5H2,1H3,(H,8,11)

InChI Key

DYDPKFLAASLKBB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCN1CCO

Origin of Product

United States

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